molecular formula C20H26N2O5S2 B2497732 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide CAS No. 946374-27-2

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

Cat. No.: B2497732
CAS No.: 946374-27-2
M. Wt: 438.56
InChI Key: AOQRYSWGTKUBLD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1 and a benzenesulfonamide moiety at position 5. The benzene ring in the sulfonamide group is further functionalized with ethoxy and methyl substituents at positions 2 and 5, respectively.

The synthesis of such compounds typically involves coupling sulfonic acid chlorides with amino-substituted tetrahydroquinoline precursors under basic conditions. For example, analogous sulfonamide derivatives, such as (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa), are synthesized via reaction of benzenesulfonyl chloride with aminoquinoline intermediates in pyridine, followed by purification via column chromatography .

Properties

IUPAC Name

2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-27-19-11-8-15(3)13-20(19)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQRYSWGTKUBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

: In an industrial setting, the production scale involves optimization of the reaction conditions to ensure higher yields and purity. Parameters like solvent choice, temperature, catalysts, and reaction time are meticulously controlled. Continuous flow reactors might be employed for better efficiency and consistent product quality.

Chemical Reactions Analysis

Common Reagents and Conditions

: Oxidation might involve agents like potassium permanganate or hydrogen peroxide under acidic conditions. Reduction could be achieved using lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may require halogenating agents or nucleophiles like amines or alkoxides.

Major Products Formed

: Depending on the reaction, products can include sulfone derivatives, reduced quinoline analogs, or various substituted benzenesulfonamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide exhibit promising anticancer activities. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Studies have shown that tetrahydroquinoline derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a structurally related compound significantly reduced tumor size in xenograft models of breast cancer. The treated groups exhibited enhanced survival rates compared to controls .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • Mechanism of Action : The sulfonamide group is known to interfere with folate synthesis in bacteria, which is crucial for their growth and replication. This mechanism makes it a candidate for treating bacterial infections .
  • Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its utility in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Mechanism of Action : Some derivatives have shown inhibitory effects on voltage-gated potassium channels (Kv channels), which are essential for neuronal excitability. This could provide neuroprotective effects in ischemic conditions.
  • Case Study : A study involving ischemic stroke models found that a related benzamide derivative significantly reduced infarct volume and apoptosis in neuronal cells. This suggests similar potential for neuroprotection with the compound .

Data Tables

Activity TypeDescription
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits bacterial growth; interferes with folate synthesis
NeuroprotectiveInhibits Kv channels; reduces infarct volume

Mechanism of Action

: The mechanism through which this compound exerts its effects depends on the context of its application. In biological systems, it might interact with specific molecular targets like enzymes or receptors. The ethylsulfonyl and quinoline groups are likely involved in key interactions within biological pathways, modulating activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with other tetrahydroquinoline-based sulfonamides. Key comparisons include:

Compound Core Structure Substituents Key Features
2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide Tetrahydroquinoline Ethylsulfonyl (position 1), ethoxy (position 2), methyl (position 5) Enhanced lipophilicity due to ethyl and methyl groups; potential metabolic stability from sulfonamide
(E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Hydroxyquinoline Methoxystyryl (position 2), chloro (position 5), hydroxy (position 8) Conjugated styryl group may enhance π-π interactions; hydroxy group increases polarity
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide Tetrahydroquinoline Phenylsulfonyl (position 1), nitro (position 4) Electron-withdrawing nitro group may influence receptor binding affinity

Key Observations :

  • The ethylsulfonyl group in the target compound may confer greater metabolic stability compared to phenylsulfonyl or methoxy groups in analogs .
  • The ethoxy and methyl substituents likely enhance membrane permeability relative to polar groups (e.g., hydroxy or nitro) in other derivatives.

Physicochemical and Pharmacological Properties

  • Solubility: The ethoxy and methyl groups likely reduce aqueous solubility compared to hydroxyquinoline derivatives like IIIa, which exhibit higher polarity .
  • Bioactivity : Sulfonamides with lipophilic substituents (e.g., ethyl or methyl) often show improved blood-brain barrier penetration, making them candidates for central nervous system targets.

Crystallographic and Computational Studies

Crystallographic analysis using programs like SHELX has been pivotal in resolving the 3D structures of similar sulfonamides. For example, SHELXL refinement of IIIa confirmed the planar geometry of the styryl group, critical for its interaction with biological targets . Computational modeling of the target compound could predict binding modes in enzyme active sites, leveraging its ethylsulfonyl group for hydrophobic interactions.

Biological Activity

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique structural configuration that includes an ethoxy group, an ethylsulfonyl moiety, and a tetrahydroquinoline backbone. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C19H23N3O4S
  • Molecular Weight : 389.5 g/mol
  • CAS Number : 1448036-43-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethylsulfonyl group is particularly significant as it can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. This mechanism underpins its potential therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values indicated significant antiproliferative activity, suggesting that it can inhibit tumor growth effectively .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Antibacterial and Antifungal Effects : In vitro assays demonstrated that it possesses antibacterial and antifungal properties against various pathogens. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent against infections .

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the efficacy of the compound in inhibiting cancer cell proliferation. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The study emphasized the need for further exploration into its mechanism of action to optimize its use in clinical settings .

Data Summary Table

Biological Activity Cell Line / Organism IC50/MIC Reference
AnticancerMDA-MB-23115 µM
AnticancerNUGC-320 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli15 µg/mL

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